3-(Oxetan-3-ylmethyl)azetidine
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Overview
Description
3-(Oxetan-3-ylmethyl)azetidine is a heterocyclic compound that contains both azetidine and oxetane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-ylmethyl)azetidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product . Another method involves the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-ylmethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or oxetane rings, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Oxetan-3-ylmethyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-ylmethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Oxetane: A four-membered ring containing one oxygen atom, similar to the oxetane ring in this compound.
Pyrrolidine: A five-membered ring containing one nitrogen atom, often compared to azetidine due to its similar structure.
Piperidine: A six-membered ring containing one nitrogen atom, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to the presence of both azetidine and oxetane rings in its structure.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-(oxetan-3-ylmethyl)azetidine |
InChI |
InChI=1S/C7H13NO/c1(6-2-8-3-6)7-4-9-5-7/h6-8H,1-5H2 |
InChI Key |
ORNGMMRTODDXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2COC2 |
Origin of Product |
United States |
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